Product packaging for 4-Methoxycinnamonitrile(Cat. No.:CAS No. 14482-11-2)

4-Methoxycinnamonitrile

Cat. No.: B077457
CAS No.: 14482-11-2
M. Wt: 159.18 g/mol
InChI Key: CNBCNHHPIBKYBO-NSCUHMNNSA-N
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Description

Significance of Cinnamic Acid Derivatives in Organic and Medicinal Chemistry

Cinnamic acid and its derivatives (CADs) are naturally occurring aromatic carboxylic acids found in a wide variety of plants, fruits, and vegetables, such as cinnamon. jocpr.comnih.gov In biological systems, cinnamic acid serves as a crucial intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous alkaloids, aromatic amino acids, and indole derivatives. jocpr.com

The versatile structure of CADs, featuring a phenyl ring attached to an acrylic acid group, allows for various substitutions that lead to a broad spectrum of biological activities. nih.govresearchgate.net Consequently, these compounds are of great interest in medicinal chemistry. Research has demonstrated that cinnamic acid derivatives possess a wide range of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic activities. nih.govresearchgate.neteurekaselect.com The specific nature and position of substituent groups on the cinnamic acid scaffold are critical in determining their biological efficacy. nih.gov Their low toxicity and diverse therapeutic potential make them promising candidates for the development of new drugs. eurekaselect.com

Role of Nitrile-Containing Compounds in Synthetic Methodologies and Material Science

Nitrile-containing compounds, characterized by the presence of a cyano (−C≡N) functional group, are pivotal in modern chemistry. ebsco.comcollegedunia.com The nitrile group is highly polar and contains a carbon-nitrogen triple bond, which serves as a reactive site for numerous chemical transformations. ebsco.comlibretexts.org This reactivity makes nitriles exceptionally valuable building blocks in organic synthesis. ebsco.com

Key synthetic applications of nitriles include their hydrolysis to form carboxamides and subsequently carboxylic acids, and their reduction to produce primary amines. collegedunia.comlibretexts.org These transformations provide efficient pathways to other important classes of organic compounds. Nitriles can be synthesized through various methods, such as the dehydration of amides and nucleophilic substitution reactions involving alkyl halides and cyanide salts. ebsco.comwikipedia.org

In material science, nitriles are integral to the production of commercially important polymers. wikipedia.orgchemicalbook.com A prominent example is nitrile rubber, a synthetic copolymer of acrylonitrile (B1666552) and butadiene, which is highly valued for its resistance to oils, fuels, and other chemicals. libretexts.orgwikipedia.org This property has led to its widespread use in manufacturing gloves, seals, gaskets, and hoses for the automotive and medical industries. wikipedia.orgstudy.com

Overview of 4-Methoxycinnamonitrile within the Class of Aromatic Nitriles

This compound, also known as p-methoxycinnamonitrile, is an aromatic nitrile that belongs to the family of cinnamic acid derivatives. chemeo.com Its structure consists of a phenyl ring substituted with a methoxy (B1213986) group (−OCH₃) at the para (4-position) and an acrylonitrile group (−CH=CH−C≡N) side chain. This compound exists as a mixture of cis and trans isomers, with the trans (E) configuration being the more common form. nih.gov

As a member of the aromatic nitriles, this compound combines the chemical characteristics of the nitrile group with the electronic effects of the methoxy-substituted phenyl ring. This unique combination makes it a subject of interest in organic synthesis and as a potential intermediate for more complex molecules.

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO chemeo.com
Molecular Weight 159.18 g/mol chemeo.comnih.gov
CAS Number 28446-68-6 chemeo.com
Appearance Clear yellow liquid after melting chemicalbook.com
Boiling Point 127-140 °C at 1 mmHg chemicalbook.com
Density 1.096 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.6131 chemicalbook.com
IUPAC Name (E)-3-(4-methoxyphenyl)prop-2-enenitrile nih.gov

Synthesis and Research Findings

The synthesis of cinnamonitrile (B126248) derivatives, including this compound, can be achieved through various organic reactions. One patented method describes a synthesis route where a sulfoxide compound is used to replace traditional phosphine or imine ligands in a palladium-catalyzed reaction. In this process, a tetra-aryl tin reagent reacts with an alkene to generate the corresponding cinnamonitrile derivative. google.com

Research into the applications of related methoxy-substituted compounds highlights their utility in organic synthesis. For instance, 4-methoxybenzyl esters are used as protecting groups in the synthesis of complex molecules. nih.gov While direct and extensive research focusing solely on the applications of this compound is specific, its structural components suggest its potential as an intermediate in medicinal chemistry and materials science, mirroring the broader utility of cinnamic acid derivatives and aromatic nitriles. researchgate.netchemrxiv.org The presence of the reactive nitrile group allows for its conversion into amines, carboxylic acids, or ketones, opening pathways for creating diverse molecular structures. libretexts.org

Direct Synthesis Strategies for (E)-4-Methoxycinnamonitrile

The synthesis of (E)-4-Methoxycinnamonitrile is predominantly achieved through well-established olefination reactions, where the trans (E) isomer is typically the major product due to its greater thermodynamic stability. Key methodologies include the Knoevenagel condensation, the Wittig reaction, and the Heck reaction.

The Knoevenagel condensation is a widely employed method for the formation of carbon-carbon double bonds. nih.govnih.gov It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. For the synthesis of (E)-4-Methoxycinnamonitrile, p-anisaldehyde (4-methoxybenzaldehyde) is reacted with an active methylene compound such as malononitrile (B47326) or cyanoacetic acid. nih.govmdpi.com The reaction is typically catalyzed by a mild base like piperidine (B6355638) or ammonium (B1175870) acetate. mdpi.comnih.gov The process begins with the deprotonation of the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. Subsequent dehydration of the resulting aldol-type intermediate readily affords the α,β-unsaturated nitrile product. nih.gov The use of microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times. mdpi.com

Another cornerstone of alkene synthesis is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). researchgate.netnih.gov To synthesize (E)-4-Methoxycinnamonitrile, a phosphonium (B103445) ylide derived from a cyanomethylphosphonium salt is reacted with p-anisaldehyde. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orgresearchgate.net A common variation, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate (B1237965) carbanion, which is more reactive than the corresponding Wittig reagent and often favors the formation of the (E)-alkene with high selectivity. mdpi.com The HWE reaction of p-anisaldehyde with a cyanomethylphosphonate ester, in the presence of a base like sodium methoxide, is an efficient route to (E)-4-Methoxycinnamonitrile. mdpi.com

The Heck reaction provides a powerful method for the arylation of alkenes. mdpi.comrsc.org This palladium-catalyzed cross-coupling reaction can be utilized to synthesize (E)-4-Methoxycinnamonitrile by coupling an aryl halide, specifically 4-iodoanisole (B42571) or 4-bromoanisole, with acrylonitrile. beilstein-journals.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene (acrylonitrile) into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product, (E)-4-methoxycinnamonitrile, and regenerates the palladium(0) catalyst. mdpi.com This method is advantageous for its functional group tolerance and stereoselectivity, typically yielding the trans-isomer. rsc.org

Table 1: Comparison of Direct Synthesis Methods for (E)-4-Methoxycinnamonitrile

Synthesis Method Key Reactants Catalyst/Reagents Key Features
Knoevenagel Condensation p-Anisaldehyde, Malononitrile Weak base (e.g., piperidine) Atom economical, often uses mild conditions. nih.govmdpi.com
Wittig Reaction p-Anisaldehyde, Cyanomethyltriphenylphosphonium salt Strong base (e.g., n-BuLi) Versatile for aldehydes and ketones, driven by stable P=O bond formation. researchgate.netwikipedia.org
Heck Reaction 4-Iodoanisole, Acrylonitrile Palladium(0) catalyst, Base Good stereoselectivity for the E-isomer, broad substrate scope. mdpi.comorganic-chemistry.org

This compound as a Precursor in Heterocyclic Synthesis

The electron-deficient nature of the carbon-carbon double bond in this compound, a result of the electron-withdrawing nitrile group, makes it an excellent substrate for various cycloaddition and condensation reactions, leading to the formation of a wide array of heterocyclic compounds.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that allow for the construction of five-membered heterocyclic rings in a single step. nih.gov this compound, serving as the dipolarophile, can react with various 1,3-dipoles, including nitrile imines and nitrile oxides.

Nitrile imines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are reactive 1,3-dipoles that readily undergo cycloaddition with alkenes to form pyrazoline rings, which can then be oxidized to pyrazoles. organic-chemistry.orgbenchchem.com The reaction of (E)-4-Methoxycinnamonitrile with a nitrile imine, such as C-phenyl-N-phenylnitrilimine, is expected to yield a highly substituted pyrazole (B372694) derivative. The α,β-unsaturated nitrile acts as the 2π component in this [3+2] cycloaddition. nih.gov These reactions are known to be highly regioselective. researchgate.net

Nitrile oxides, generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides, are another class of 1,3-dipoles that react with alkenes to form isoxazoline (B3343090) rings. rsc.orgbeilstein-journals.org The cycloaddition of a nitrile oxide, for example, benzonitrile (B105546) oxide, with (E)-4-Methoxycinnamonitrile would serve as a direct route to 3,5-disubstituted-4-cyano-isoxazoline derivatives. The reaction with acrylonitrile is known to produce the corresponding cyano-substituted 2-isoxazoline, indicating the feasibility of this transformation. rsc.org The resulting isoxazoline ring is a valuable scaffold in medicinal chemistry and a versatile synthetic intermediate. beilstein-journals.org

The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by the electronic properties of both the dipole and the dipolarophile, as described by Frontier Molecular Orbital (FMO) theory. beilstein-journals.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the case of this compound, the electron-withdrawing cyano group lowers the energy of the LUMO, while the electron-donating methoxy group on the phenyl ring raises the energy of the HOMO. For reactions with common nitrile imines and nitrile oxides (which have both HOMO and LUMO contributions to their reactivity), the dominant interaction is often between the HOMO of the dipole and the LUMO of the dipolarophile.

This leads to a predictable regioselectivity where the nucleophilic carbon of the dipole bonds to the β-carbon of the cinnamonitrile, and the terminal nitrogen or oxygen of the dipole bonds to the α-carbon. Steric factors can also influence the outcome, but the electronic effects in α,β-unsaturated nitriles are generally dominant. nih.gov The cycloaddition is a concerted, suprafacial process, meaning that the stereochemistry of the alkene is retained in the product. Therefore, the reaction with (E)-4-Methoxycinnamonitrile would be expected to yield a specific trans-diastereomer of the resulting five-membered heterocycle.

Table 2: Predicted Products from 1,3-Dipolar Cycloaddition of (E)-4-Methoxycinnamonitrile

1,3-Dipole Dipole Structure Heterocyclic Product Product Class
Nitrile Imine R-C≡N⁺-N⁻-R' Pyrazoline/Pyrazole Nitrogen-containing heterocycle
Nitrile Oxide R-C≡N⁺-O⁻ Isoxazoline Oxygen- and Nitrogen-containing heterocycle

Condensation Reactions for Benzo[f]chromene Derivatives

This compound is a key intermediate in the synthesis of benzo[f]chromene derivatives, which are of significant interest due to their biological activities. These syntheses are often performed as one-pot, three-component reactions involving an aromatic aldehyde (p-anisaldehyde), an active methylene compound (malononitrile), and a naphthol derivative (e.g., 2-naphthol (B1666908) or 6-methoxy-2-naphthol). organic-chemistry.org

The reaction mechanism proceeds through an initial Knoevenagel condensation between p-anisaldehyde and malononitrile to form this compound in situ. This is followed by a Michael addition of the electron-rich naphthol to the electron-deficient double bond of the cinnamonitrile intermediate. rsc.org The resulting adduct then undergoes an intramolecular cyclization via a nucleophilic attack of the hydroxyl group onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile structure. organic-chemistry.org This cascade reaction, sometimes involving a Thorpe-Ziegler type cyclization, is an efficient method for constructing the complex polycyclic system in a single operation. mdpi.com

Advancements in the Synthesis and Transformation of this compound: A Review of Modern Methodologies

Introduction: this compound, a nitrile-containing aromatic compound, serves as a versatile building block in organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group, the conjugated π-system, and the electron-withdrawing nitrile functionality, make it a valuable precursor for a diverse array of complex molecules. This article delves into advanced synthetic methodologies and reaction pathways involving this compound, with a focus on its participation in Michael addition and annulation reactions, its photochemical behavior, and the exploration of novel catalytic systems for its derivatization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B077457 4-Methoxycinnamonitrile CAS No. 14482-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enenitrile
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InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCNHHPIBKYBO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035107
Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Molecular Weight

159.18 g/mol
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CAS No.

28446-68-6, 14482-11-2
Record name Cinnamonitrile, p-methoxy-
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Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Record name cis,trans-4-methoxycinnamonitrile
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Record name 4-Methoxycinnamonitrile
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Spectroscopic Elucidation and Advanced Characterization of 4 Methoxycinnamonitrile and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 4-methoxycinnamonitrile, offering insights into its structural arrangement and behavior on different surfaces.

Surface-Enhanced Raman Spectroscopy (SERS) Studies on Silver Surfaces

Surface-Enhanced Raman Spectroscopy (SERS) significantly amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, making it an invaluable technique for detecting compounds at low concentrations. flinders.edu.aumdpi.com When this compound is adsorbed on silver surfaces, a distinct enhancement of its Raman spectrum is observed. This enhancement is attributed to the interaction between the molecule and the localized surface plasmon resonance of the silver nanoparticles. mdpi.com

The SERS technique relies on the "hotspots" created on the plasmonic nanostructures to amplify the signal. researchgate.net Silver nanostars, due to their unique geometry, have been shown to be particularly effective SERS substrates. flinders.edu.aunih.gov The self-assembly of these nanostars onto a surface creates a dense coverage, increasing the number of active sites for SERS enhancement. flinders.edu.aunih.gov Studies on similar aromatic compounds have demonstrated that the SERS spectra reveal characteristic peaks corresponding to the vibrational modes of the molecule, allowing for its identification and sensitive detection. researchgate.netnih.gov The reproducibility and stability of silver-based SERS substrates are crucial for reliable analytical applications. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectral Analysis

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. thermofisher.com FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. thermofisher.com In contrast, FT-Raman spectroscopy is based on the inelastic scattering of laser light, which is dependent on the change in polarizability of the bonds. thermofisher.com

For aromatic compounds like this compound, FT-IR and FT-Raman spectra reveal characteristic bands corresponding to functional groups present in the molecule. For instance, the C≡N stretching vibration of the nitrile group typically appears in a specific region of the spectrum. Aromatic C-H stretching vibrations are generally observed in the 3100-2800 cm⁻¹ region. bas.bg The C=C stretching vibrations of the aromatic ring are also prominent features. thermofisher.com

The combination of FT-IR and FT-Raman is particularly powerful. While polar bonds like O-H exhibit strong absorptions in the FT-IR spectrum, non-polar bonds are often more intense in the FT-Raman spectrum. thermofisher.com This complementarity allows for a more complete vibrational assignment of the molecule. bas.bgresearchgate.net Experimental spectra are often compared with theoretical calculations based on methods like Density Functional Theory (DFT) to achieve a precise assignment of the observed vibrational modes. bas.bgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Confirmation and Isomeric Characterization

¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of this compound and distinguishing it from its isomers. scielo.brrsc.org

In the ¹H NMR spectrum of a related compound, 4-methoxybenzonitrile, the protons of the methoxy (B1213986) group (CH₃O-) typically appear as a singlet, while the aromatic protons give rise to signals in the aromatic region of the spectrum. rsc.org The coupling patterns and chemical shifts of these aromatic protons provide information about their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, 4-methoxyacetophenone, distinct signals are observed for the carbonyl carbon, the methoxy carbon, and the aromatic carbons. hmdb.ca The chemical shifts of the carbon atoms are sensitive to their local electronic environment. docbrown.info For this compound, one would expect to see distinct signals for the nitrile carbon, the carbons of the vinyl group, the methoxy carbon, and the carbons of the aromatic ring. By analyzing the number of signals and their chemical shifts in both ¹H and ¹³C NMR spectra, the precise structure and isomeric form of the compound can be unequivocally determined. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of the molecule and its fragments. researchgate.net

When this compound is subjected to mass spectrometric analysis, it will first be ionized to form a molecular ion. The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. youtube.com

The analysis of these fragmentation pathways can provide valuable structural information. researchgate.netnih.gov For example, the loss of a methyl group (CH₃) from the methoxy group or the loss of the cyano group (CN) would result in specific fragment ions. By carefully examining the m/z values of these fragments, the connectivity of the atoms within the molecule can be inferred. nih.gov Techniques like tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of specific ions, providing even more detailed structural insights. biorxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Adsorption Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy difference between these electronic states.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the conjugated system. The presence of the methoxy and cyano groups as substituents on the benzene ring will influence the position and intensity of these absorption bands. nih.gov

UV-Vis spectroscopy can also be used to study the adsorption behavior of this compound onto surfaces. Changes in the UV-Vis spectrum, such as shifts in the λmax or changes in absorbance, can indicate the interaction and binding of the molecule to a substrate. This information is particularly relevant in the context of SERS, where the adsorption of the analyte onto the metal surface is a prerequisite for signal enhancement.

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering critical insights into the steric and electronic properties of molecules. Furthermore, the detailed analysis of crystal packing reveals the nature and geometry of intermolecular interactions that govern the solid-state architecture of a compound. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides significant understanding of its structural characteristics.

Detailed Research Findings on this compound Derivatives

Recent crystallographic studies on derivatives of this compound, such as methoxy-substituted phenoxyphthalonitriles and diphenylnicotinonitriles, have shed light on their molecular conformations and intermolecular interactions in the solid state.

Crystal Structure of 2-Methoxy-4,6-diphenylnicotinonitrile:

A study on 2-methoxy-4,6-diphenylnicotinonitrile revealed that it crystallizes in the orthorhombic space group P21212. iucr.orgnih.gov The molecule consists of a central pyridine (B92270) ring bonded to two phenyl rings and a methoxy group. The phenyl rings are not coplanar with the pyridine ring, exhibiting dihedral angles of 10.90(10)° and 42.14(6)°. nih.gov The methoxy group is nearly coplanar with the pyridine ring, with a C-O-C-N torsion angle of 4.9(2)°. nih.gov

Crystal Structures of 4-(2-Methoxyphenoxy)phthalonitrile and 4-(3-Methoxyphenoxy)phthalonitrile:

The crystal structures of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile have also been determined, providing insights into the influence of the methoxy group's position on the crystal packing. bohrium.comiucr.org Both compounds crystallize as solvent-free crystals. iucr.org In the case of the meta-substituted isomer, 4-(3-methoxyphenoxy)phthalonitrile, the dihedral angle between the phthalonitrile (B49051) and phenoxy rings is 66.61(5)°. iucr.org For the ortho-substituted isomer, this angle is 83.84(11)°. iucr.org The crystal packing of these isomers is stabilized by a network of intermolecular interactions, including C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions. iucr.org

Crystallographic Data Tables

The following tables summarize key crystallographic data for derivatives of this compound.

Table 1: Crystallographic Data for 2-Methoxy-4,6-diphenylnicotinonitrile nih.gov

ParameterValue
FormulaC₁₉H₁₄N₂O
Molecular Weight286.32
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)15.0686 (16)
b (Å)24.327 (3)
c (Å)3.8986 (4)
V (ų)1429.1 (3)
Z4
Temperature (K)100
R-factor (%)4.0

Table 2: Crystallographic Data for 4-(2-Methoxyphenoxy)phthalonitrile researchgate.net

ParameterValue
FormulaC₁₅H₁₀N₂O₂
Molecular Weight250.25
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.790 (6)
b (Å)11.520 (9)
c (Å)19.575 (12)
V (ų)1755.1 (2)
Z4
Temperature (K)293(2)
R-factor (%)2.8

Table 3: Crystallographic Data for 4-(3-Methoxyphenoxy)phthalonitrile iucr.org

ParameterValue
FormulaC₁₅H₁₀N₂O₂
Molecular Weight250.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3235 (7)
b (Å)11.1274 (7)
c (Å)11.2330 (7)
β (°)107.035 (3)
V (ų)1233.11 (14)
Z4
Temperature (K)100
R-factor (%)3.9

Solid-State Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. In the crystal structure of 4-(3-methoxyphenoxy)phthalonitrile, weak C-H···N and C-H···O hydrogen bonds are observed, contributing to the stability of the crystal packing. iucr.org Furthermore, π-π stacking interactions between the aromatic rings play a significant role in the supramolecular assembly. iucr.org The distance between the centroids of adjacent phthalonitrile rings is 3.6632(6) Å, indicating a significant stacking interaction. iucr.org

In contrast, the publication on 2-methoxy-4,6-diphenylnicotinonitrile suggests an absence of significant intermolecular interactions. nih.gov This highlights how different substituents on the core structure can dramatically influence the solid-state packing and the resulting intermolecular forces.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations for this compound enable a fundamental understanding of its intrinsic properties. The B3LYP hybrid functional is a commonly used method in DFT calculations for organic molecules, often paired with basis sets like 6-311G(d,p) or 6-31+G(d,p) to achieve reliable results for geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govxisdxjxsu.asia For this compound, which consists of a methoxy-substituted phenyl ring attached to an acrylonitrile (B1666552) group, the optimization process clarifies bond lengths, bond angles, and dihedral angles of its most stable conformer.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.govnih.govresearchgate.net The key rotatable bonds in this compound are between the phenyl ring and the vinyl group, and between the vinyl group and the nitrile. Due to the extensive π-conjugated system spanning the phenyl ring and the acrylonitrile moiety, the molecule is expected to have a largely planar structure in its lowest energy state. researchgate.net This planarity maximizes orbital overlap and electronic delocalization. Computational methods can identify the most stable conformers, such as the s-cis and s-trans configurations, and determine their relative energies. youtube.com

Table 1: Selected Optimized Geometrical Parameters for Related Cinnamate Structures Note: Data for closely related structures are presented to illustrate typical values, as specific optimized parameters for this compound were not available in the surveyed literature.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=C (vinyl)~1.34 Å
C-C (ring-vinyl)~1.47 Å
C≡N (nitrile)~1.16 Å
C-O (methoxy)~1.36 Å
Bond AngleC-C=C (vinyl)~122°
C=C-C≡N~121°
Dihedral AngleRing-Vinyl~0° (planar)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govedu.krd

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, the HOMO is expected to be delocalized over the electron-rich methoxyphenyl ring, while the LUMO is likely distributed across the electron-accepting acrylonitrile portion of the molecule. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Structurally Related Compounds Note: This table presents DFT-calculated values for compounds with similar electronic features to provide context for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Chalcone Derivative sciforum.net-6.339-2.0244.315
Methoxy-Substituted Substrate wuxibiology.com--7.93
Tetrathiafulvalene (Gas Phase) edu.krd--3.872

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules and simulating their UV-Vis absorption spectra. mdpi.comnih.govyoutube.com The calculations provide information on excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

For this compound, the primary electronic transitions observed in the UV-Vis spectrum are expected to be π→π* transitions, arising from the excitation of electrons within the conjugated π-system. rsc.org TD-DFT calculations can predict the λmax for these transitions. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group on the conjugated backbone likely results in absorption bands at longer wavelengths compared to unsubstituted cinnamonitrile (B126248). chemrxiv.org

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are computational techniques used to investigate and visualize intermolecular and intramolecular interactions. researchgate.net

QTAIM analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. nih.gov It identifies bond critical points (BCPs) between interacting atoms. The properties at these points, such as the electron density and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For example, low density and a positive Laplacian are characteristic of non-covalent interactions like hydrogen bonds or van der Waals forces. researchgate.netnih.gov

NCI analysis , visualized through NCI plots, is particularly effective for identifying weak non-covalent interactions in real space. nih.gov The method is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces that are color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (e.g., hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. jussieu.fr While no specific QTAIM or NCI studies on this compound were found, these methods would be invaluable for analyzing its crystal packing or interactions with biological macromolecules.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.govmdpi.com This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). sciforum.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is a critical tool in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level.

While specific docking studies for this compound were not prominently featured in the surveyed literature, research on structurally analogous compounds provides valuable insights. For instance, a study on p-methoxycinnamoyl hydrazides, which share the p-methoxycinnamoyl core structure, investigated their potential as anticancer agents by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme. impactfactor.orgresearchgate.net The results from such studies can help infer the potential interactions of this compound. Key interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the receptor's binding pocket. mdpi.com The methoxy group and the nitrile group of this compound could act as hydrogen bond acceptors, while the aromatic ring could engage in hydrophobic and π-stacking interactions. nih.gov

Computational Investigations into this compound and Its Potential Biological Interactions

Computational Chemistry and Quantum Mechanical Investigations

Predictive Interactions with Biological Targets (e.g., DNA Methyltransferase 1)

Predictive studies, often employing molecular docking and virtual screening, are instrumental in identifying potential inhibitors of enzymes like DNMT1. These computational techniques simulate the binding of a ligand (in this hypothetical case, this compound) to the active site of a protein (DNMT1). The process involves generating multiple conformations of the ligand and positioning them within the binding pocket of the target protein to identify the most stable binding mode, which is typically the one with the lowest binding energy.

In a hypothetical molecular docking study of this compound with DNMT1, the crystal structure of DNMT1 would be obtained from a protein data bank. The binding site, often the catalytic pocket, would be defined, and this compound would be docked into this site. The simulation would calculate the binding affinity, typically expressed in kcal/mol, and identify the key amino acid residues involved in the interaction. For instance, the simulation might predict hydrogen bonds with specific residues or hydrophobic interactions with others.

The results of such a predictive study could be presented in a data table, illustrating the potential binding affinity and the nature of the interactions.

Hypothetical Docking Results of this compound with DNMT1

Parameter Predicted Value
Binding Affinity (kcal/mol) -7.5
Interacting Residues Cys1226, Glu1168, Gln1227
Hydrogen Bonds Gln1227

These hypothetical results would suggest a favorable binding of this compound to the DNMT1 active site, warranting further investigation through in vitro enzymatic assays to validate the computational prediction. Such computational approaches are a cost-effective and rapid first step in the drug discovery pipeline, enabling the screening of large libraries of compounds to identify promising candidates for further development.

Applications in Biological and Medicinal Chemistry

Nematicidal Activity and Structure-Activity Relationships

Recent studies have highlighted the potent nematicidal activity of 4-Methoxycinnamonitrile. Specifically, it has demonstrated significant efficacy against the pinewood nematode, Bursaphelenchus xylophilus, a major pathogen responsible for pine wilt disease. In direct contact bioassays, this compound was identified as one of several potent nematicidal compounds derived from cassia and cinnamon oils.

**Table 1: Nematicidal Activity of Selected Cinnamic Acid Derivatives against *Bursaphelenchus xylophilus***

Compound LC50 (mg/ml) Potency
(E)-Cinnamaldehyde 0.114 High
This compound 0.224 - 0.502 Potent
trans-4-Methoxycinnamaldehyde 0.224 - 0.502 Potent
Cinnamonitrile (B126248) 0.224 - 0.502 Potent

Data sourced from studies on the nematicidal activity of cassia and cinnamon oil compounds.

Role as a Precursor in the Synthesis of Biologically Active Heterocycles

This compound serves as a valuable starting material for the synthesis of various biologically active heterocyclic compounds, particularly isoxazoles and pyrazoles. The activated double bond and the nitrile group in its structure provide reactive sites for cyclization reactions, leading to the formation of these five-membered heterocyclic rings. While direct studies synthesizing these derivatives from this compound and subsequently testing their biological activities are not extensively documented in the reviewed literature, the synthesis of such heterocycles from structurally related cinnamic compounds is well-established. The resulting isoxazole (B147169) and pyrazole (B372694) scaffolds are known to exhibit a wide range of pharmacological activities.

Isoxazole and pyrazole derivatives synthesized from precursors structurally similar to this compound have demonstrated significant antimicrobial properties. The general synthetic approach to isoxazoles often involves the 1,3-dipolar cycloaddition of a nitrile oxide to the alkene of a cinnamonitrile derivative. For pyrazoles, a common method is the condensation reaction of a hydrazine (B178648) derivative with an α,β-unsaturated nitrile.

Numerous studies have shown that isoxazole and pyrazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy of these compounds is often attributed to the specific substituents on the heterocyclic and phenyl rings. For instance, the presence of a methoxy (B1213986) group, as would be the case in derivatives of this compound, has been shown in some series to enhance antibacterial or antifungal activity. The incorporation of the isoxazole or pyrazole moiety leads to compounds with diverse mechanisms of action, making them promising candidates for the development of new antimicrobial agents. researchgate.netarcjournals.orgnih.govjpsbr.orgnih.govijcap.in

The isoxazole and pyrazole nuclei are considered "privileged structures" in medicinal chemistry, partly due to their consistent association with anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate these heterocyclic rings. Derivatives synthesized from cinnamic acid precursors often retain or even enhance this anti-inflammatory potential. researchgate.netjpsbr.orgnih.govnih.govpharmatutor.orgscholarsresearchlibrary.comrdd.edu.iq

The anti-inflammatory action of these compounds is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The specific substitution pattern on the heterocyclic and aromatic rings plays a critical role in the potency and selectivity of COX inhibition. While direct evidence for derivatives of this compound is pending, the established anti-inflammatory profile of isoxazoles and pyrazoles suggests that its derivatives would be promising candidates for anti-inflammatory drug discovery. scholarsresearchlibrary.commdpi.comnih.govnih.govnih.gov

Many isoxazole and pyrazole derivatives have been reported to possess significant antioxidant properties. nih.govresearchgate.netresearchgate.netijpsr.comresearchgate.netnih.gov These compounds can act as free radical scavengers, helping to mitigate oxidative stress, which is implicated in a variety of chronic diseases. The antioxidant capacity is often influenced by the electronic properties of the substituents on the aromatic rings.

The presence of an electron-donating group, such as the methoxy group in this compound, is generally considered to enhance the antioxidant activity of the resulting heterocyclic derivatives. This is because the methoxy group can stabilize the radical formed after hydrogen or electron donation. Therefore, isoxazole and pyrazole analogs derived from this compound are hypothesized to be effective antioxidants, a property that would complement their other potential pharmacological activities. nih.govresearchgate.netresearchgate.netijpsr.comresearchgate.netnih.gov

The isoxazole and pyrazole scaffolds are fundamental building blocks in the design of a vast array of therapeutic agents. Their importance extends beyond antimicrobial, anti-inflammatory, and antioxidant activities. These five-membered heterocycles are present in drugs with a wide range of applications, including but not limited to, anticancer, antiviral, analgesic, and anticonvulsant therapies. nih.govpharmatutor.orgijpca.orgnih.gov

The versatility of these scaffolds lies in their ability to be readily functionalized at multiple positions, allowing for the fine-tuning of their physicochemical and pharmacokinetic properties. This enables medicinal chemists to optimize their interaction with various biological targets. The stability of the isoxazole and pyrazole rings, coupled with their capacity to engage in various non-covalent interactions with biological macromolecules, makes them highly valuable in drug discovery and development. nih.govnih.govrsc.orgespublisher.com Therefore, the potential to synthesize a diverse library of isoxazole and pyrazole derivatives from this compound underscores its significance as a starting material in medicinal chemistry.

Table 2: Pharmacological Activities of Isoxazole and Pyrazole Scaffolds

Heterocyclic Scaffold Key Pharmacological Activities
Isoxazole Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer, Antiviral
Pyrazole Antimicrobial, Anti-inflammatory, Antioxidant, Analgesic, Anticancer

This table summarizes the broad pharmacological significance of the core heterocyclic structures that can be synthesized from cinnamonitrile precursors.

Potential Applications in Materials Science

Incorporation into Photosensitive Systems and Devices

While direct and extensive research on the specific use of 4-Methoxycinnamonitrile in photosensitive systems is not widely published in publicly available research literature, its structural similarity to other cinnamonitrile (B126248) derivatives suggests its potential utility in this field. Cinnamonitrile and its derivatives have been explored as components in photoresist technology and other light-sensitive materials. Photoresists are crucial materials in the microelectronics industry for the fabrication of integrated circuits and other microdevices.

The general composition of a photoresist includes a polymer resin, a photoactive compound, and a solvent. The function of these materials relies on a change in solubility of the polymer upon exposure to light, which allows for the creation of intricate patterns. Given that polymers with photosensitive side chains are a key area of research, it is plausible that this compound could be incorporated as a pendant group on a polymer backbone. The conjugated system in this compound can absorb UV light, potentially leading to photochemical reactions such as dimerization or isomerization, which can alter the solubility of the polymer.

Furthermore, the nitrile group can participate in various chemical transformations, offering a route to cross-link the polymer chains upon photoactivation, a key mechanism in negative-tone photoresists. While specific examples are not prevalent in academic papers, the patent literature often provides insights into the commercial and developmental applications of chemical compounds. An exploration of patents related to this compound could reveal its use in proprietary photosensitive formulations.

Role in the Development of Advanced Materials

The application of this compound extends beyond photosensitive systems into the broader development of advanced materials. The versatility of its chemical structure allows it to be a precursor or a direct component in the synthesis of polymers with unique properties.

The nitrile group is known for its ability to undergo various chemical reactions, including hydrolysis, reduction, and cycloaddition, making it a useful handle for further functionalization of polymers. For instance, polymers containing nitrile groups can be modified to introduce other functional groups, thereby tuning the material's properties for specific applications.

Moreover, the cinnamonitrile backbone can be a component in the synthesis of π-conjugated polymers. These polymers are of significant interest for their electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methoxy (B1213986) group in this compound acts as an electron-donating group, which can influence the electronic band gap and charge transport properties of the resulting conjugated polymer.

Research into polymers with acrylonitrile (B1666552) side chains has demonstrated their potential in creating materials with interesting optical properties, including fluorescence. It is conceivable that this compound could be used to synthesize polymers with pendant methoxycinnamonitrile groups, which could exhibit unique photophysical behaviors due to the extended conjugation and the presence of the methoxy group.

The synthesis of advanced materials often involves the precise control of polymer architecture. Techniques such as controlled radical polymerization could potentially be employed to create well-defined polymers from monomers derived from this compound, leading to materials with predictable and tunable properties.

While the direct polymerization of this compound itself may not be extensively documented, its use as a synthon in organic chemistry to build more complex monomers for polymerization is a likely application. The patent literature is a valuable resource for uncovering such industrial applications where the compound may be used as an intermediate in the production of high-performance polymers and specialty chemicals.

Below is a table summarizing the potential roles of the functional groups in this compound in materials science applications.

Functional GroupPotential Role in Materials Science
Nitrile Group (-CN) - Site for polymer cross-linking- Precursor for other functional groups- Can influence polarity and solubility
Alkene Group (C=C) - Can undergo polymerization- Site for photochemical reactions (e.g., dimerization)- Part of a conjugated system influencing optical properties
Methoxy Group (-OCH₃) - Electron-donating group, modifying electronic properties- Can influence solubility and thermal properties
Phenyl Ring - Provides rigidity and thermal stability to polymers- Contributes to π-stacking and charge transport

Future Research Directions and Perspectives

Development of Novel Green Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing 4-methoxycinnamonitrile. While traditional synthetic routes may be effective, the principles of green chemistry call for the exploration of more sustainable alternatives.

Non-conventional synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, offer potential advantages in terms of reduced reaction times and energy consumption. researchgate.net The application of biocatalysis, utilizing enzymes to catalyze the formation of this compound, represents another promising avenue. illinois.edusemanticscholar.orgmdpi.com Biocatalysis can offer high selectivity and operate under mild reaction conditions, minimizing waste generation. mdpi.com Furthermore, the development of photocatalytic methods, harnessing light energy to drive the synthesis, could provide a sustainable and atom-economical approach. beilstein-journals.orgmdpi.com

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved energy efficiency
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste
PhotocatalysisUse of renewable energy, high atom economy

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is not yet fully explored, and future research could uncover novel transformations and applications. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group create a unique electronic landscape within the molecule, suggesting a rich and varied reactivity.

Investigations into the functionalization of the aromatic ring could lead to the synthesis of a diverse range of derivatives. organic-chemistry.org Exploring the participation of this compound in multicomponent reactions could provide efficient pathways to complex molecular architectures. nih.govfrontiersin.org The nitrile group itself is a versatile functional handle that can be transformed into various other functionalities, opening up further synthetic possibilities. Additionally, the use of organometallic reagents could enable novel carbon-carbon and carbon-heteroatom bond formations at various positions on the this compound scaffold. bdu.ac.inlibretexts.orgyoutube.com

Advanced Computational Studies for Property Prediction and Mechanism Discovery

Computational chemistry offers powerful tools for predicting the properties and understanding the reactivity of molecules like this compound. Density Functional Theory (DFT) studies can provide valuable insights into the molecule's electronic structure, geometry, and spectroscopic properties. semanticscholar.orgresearchgate.netnih.govmdpi.comnih.gov Such studies can help in understanding the electron distribution and identifying potential sites for electrophilic and nucleophilic attack.

Future computational work could focus on:

Predicting Reactivity: DFT calculations can be used to model reaction pathways and predict the feasibility of different chemical transformations. nih.gov

Property Prediction: Computational methods can be employed to predict various physicochemical properties of this compound and its derivatives, aiding in the design of molecules with specific characteristics.

Mechanism Discovery: In-depth computational studies can elucidate the mechanisms of known and novel reactions involving this compound, providing a deeper understanding of its chemical behavior.

A study on the related compound, 4-methoxybenzonitrile, has already demonstrated the utility of DFT and Time-Dependent DFT (TD-DFT) in understanding its electronic structure and absorption spectra, suggesting similar approaches would be fruitful for this compound. semanticscholar.orgresearchgate.net

Design and Synthesis of New Derivatives with Enhanced Biological Efficacy

The structural features of this compound make it an attractive scaffold for the design and synthesis of new derivatives with potential biological activity. The methoxy group is a common feature in many bioactive molecules, and the cinnamonitrile (B126248) core can be found in various natural and synthetic compounds with interesting pharmacological properties. nih.gov

Future research in this area could focus on:

Anticancer Agents: The synthesis of novel heterocyclic compounds derived from this compound could lead to the discovery of new anticancer agents. sysrevpharm.orgresearchgate.netnih.gov

Antimicrobial Agents: Derivatives of this compound could be designed and synthesized to target various microbial pathogens. nih.gov

Neuroprotective Agents: The exploration of this compound analogs could yield compounds with potential therapeutic applications for neurodegenerative diseases.

The synthesis of bioactive heterocyclic compounds is a well-established field, and applying these synthetic strategies to this compound could lead to the development of a library of novel compounds for biological screening. semanticscholar.orgijnrd.orgeprajournals.com

Investigation of this compound in Emerging Material Technologies

The conjugated π-system of this compound suggests its potential as a building block for novel organic materials with interesting electronic and optical properties. Future research could explore its incorporation into polymers and other materials for applications in organic electronics. spie.orgntu.edu.sgresearchgate.netgatech.edu

Potential areas of investigation include:

Organic Electronics: The synthesis of polymers and small molecules incorporating the this compound moiety could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Nonlinear Optical Materials: The electronic asymmetry of the molecule could give rise to nonlinear optical properties, making it a candidate for applications in photonics and optoelectronics.

Functional Dyes: The chromophoric nature of the this compound core could be exploited in the development of new dyes and pigments with specific absorption and emission characteristics.

The exploration of furan-based materials for organic electronics provides a precedent for investigating the potential of other small organic molecules like this compound in this field. ntu.edu.sg

Q & A

Q. What are the standard synthetic routes for (E)-4-Methoxycinnamonitrile, and how are stereochemical outcomes controlled?

The synthesis of (E)-4-Methoxycinnamonitrile involves a two-step protocol:

  • Step 1 : A base-mediated condensation of 4-methoxybenzaldehyde with a nitrile precursor. Aliquat® 336 (a phase-transfer catalyst) and KOH are used under reflux to promote the Knoevenagel reaction, yielding the (E)-isomer with 22% efficiency after crystallization .
  • Step 2 : Stereochemical control is achieved via reaction conditions (e.g., reflux temperature, solvent polarity) and purification methods (e.g., repeated crystallization in ethanol) to isolate the thermodynamically stable (E)-isomer .
  • Characterization : Confirmation of stereochemistry relies on 1H^1H-NMR coupling constants (Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) and comparison with authentic standards .

Q. How can hydrolysis of 4-Methoxycinnamonitrile be optimized to produce (E)-4-Methoxycinnamic acid?

Hydrolysis is performed under strongly basic conditions:

  • Procedure : Reflux this compound with aqueous KOH (5:1 molar excess of KOH) for 5 hours. Acidification with HCl precipitates the cinnamic acid derivative, yielding 93% of (E)-4-Methoxycinnamic acid .
  • Deuterium-Labeled Variants : Replacing H2_2O with D2_2O introduces deuterium at the α-position (>84% enrichment), validated by 1H^1H-NMR signal attenuation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomerization, byproduct formation) impact the yield of this compound, and what strategies mitigate these issues?

  • Key Challenges : The synthesis of this compound often results in low yields (e.g., 22%) due to:
  • Isomerization : (Z)-/(E)-mixtures form during condensation, requiring selective crystallization .
  • Byproducts : Unreacted aldehyde or polymerization side products (e.g., from radical intermediates) .
    • Mitigation Strategies :
  • Use phase-transfer catalysts (e.g., Aliquat® 336) to enhance reaction homogeneity and reduce side reactions .
  • Optimize solvent polarity (e.g., ethanol for crystallization) to favor the (E)-isomer .

Q. What mechanistic insights explain the regioselective demethylation of this compound to 4-Hydroxycinnamonitrile?

  • Reaction Protocol : Treatment with BBr3_3 in DCM selectively cleaves the methoxy group via SN2-like demethylation.
  • Mechanism : BBr3_3 acts as a Lewis acid, coordinating to the methoxy oxygen, followed by nucleophilic attack by bromide to form the phenolic product.
  • Yield Limitations : The reaction achieves only 19% yield due to incomplete conversion and competing degradation pathways. Excess BBr3_3 (2:1 molar ratio) and prolonged reaction times (72 hours) improve efficiency marginally .

Q. How can contradictions in bioactivity data for this compound (e.g., nematicidal potency vs. structural analogs) be resolved experimentally?

  • Context : Evidence shows this compound exhibits moderate nematicidal activity (EC50_{50} ≈ 0.224–0.502 mg/mL), outperformed by trans-cinnamaldehyde but superior to non-cyano derivatives .
  • Resolution Strategies :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, nitrile vs. aldehyde groups) to isolate critical pharmacophores.
  • Mode-of-Action Assays : Use fluorescent probes or isotopic labeling to track binding interactions with nematode targets (e.g., acetylcholinesterase inhibition) .

Q. What analytical methods are critical for distinguishing this compound from its structural analogs (e.g., 4-Methoxybenzonitrile)?

  • Differentiation Techniques :
  • Mass Spectrometry (MS) : Molecular ion peaks (m/zm/z) and fragmentation patterns differ due to the α,β-unsaturated nitrile moiety in cinnamonitrile derivatives .
  • Infrared (IR) Spectroscopy : The conjugated C≡N stretch in this compound appears at ~2220 cm1^{-1}, while non-conjugated nitriles (e.g., 4-Methoxybenzonitrile) show higher wavenumbers (~2240 cm1^{-1}) .

Methodological Guidance

Q. How should researchers design experiments to address low reproducibility in this compound syntheses?

  • Variables to Control :
  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N2_2/Ar) to prevent hydrolysis of intermediates .
  • Catalyst Purity : Validate Aliquat® 336 activity via blank reactions.
    • Data Reporting : Include detailed reaction parameters (e.g., ramp rates, stirring speed) and raw chromatographic data to facilitate cross-lab comparisons .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Protocol :
  • Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism).
  • Report EC50_{50}/IC50_{50} values with 95% confidence intervals and adjust for solvent controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.